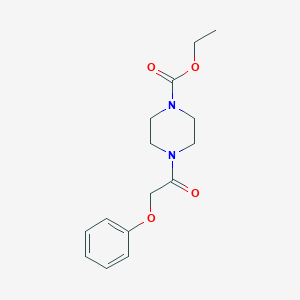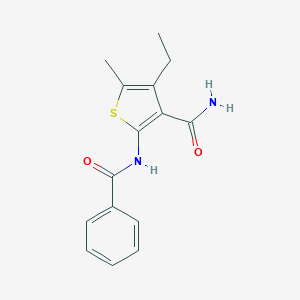![molecular formula C17H14ClN3O3 B240895 2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, C16H13ClN2O3, and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide in lab experiments is its potential as a new drug for the treatment of cancer. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on cancer cells.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide. One area of research could be to further investigate its mechanism of action and identify potential targets for drug development. Another area of research could be to study its effects on other types of cancer and investigate its potential as a combination therapy with other anti-cancer drugs. Additionally, research could be done to optimize the synthesis of this compound and develop more efficient methods for its production.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide has been reported in the literature using different methods. One such method involves the reaction of 4-chlorophenol with 2-chloroacetyl chloride to form 2-(4-chlorophenoxy)acetophenone. This intermediate is then reacted with 1-methylindole-2,3-dione in the presence of a base to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide has been the subject of scientific research due to its potential applications in various fields. One area of research has been in the development of new drugs for the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C17H14ClN3O3 |
|---|---|
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-21-14-5-3-2-4-13(14)16(17(21)23)20-19-15(22)10-24-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,22)/b20-16+ |
InChI-Schlüssel |
OVGALPIFTLXGAX-CAPFRKAQSA-N |
Isomerische SMILES |
CN1C2=CC=CC=C2/C(=N\NC(=O)COC3=CC=C(C=C3)Cl)/C1=O |
SMILES |
CN1C2=CC=CC=C2C(=NNC(=O)COC3=CC=C(C=C3)Cl)C1=O |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=NNC(=O)COC3=CC=C(C=C3)Cl)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)

![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)

![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)


![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)
![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)
